molecular formula C14H19NO B8019690 (1R,2S)-N,N-Diethyl-2-phenylcyclopropane-1-carboxamide

(1R,2S)-N,N-Diethyl-2-phenylcyclopropane-1-carboxamide

Cat. No.: B8019690
M. Wt: 217.31 g/mol
InChI Key: FTDZCEDFSJFQCS-CHWSQXEVSA-N
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Description

(1R,2S)-N,N-Diethyl-2-phenylcyclopropane-1-carboxamide is a chiral compound with significant interest in various fields of chemistry and pharmacology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-N,N-Diethyl-2-phenylcyclopropane-1-carboxamide typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative, such as an acid chloride or ester.

    Chiral Resolution: The chiral centers are resolved using chiral catalysts or chiral auxiliaries to obtain the desired (1R,2S) configuration.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Large-Scale Simmons-Smith Reaction: Utilizing optimized conditions for the Simmons-Smith reaction to ensure high yield and purity of the cyclopropane intermediate.

    Efficient Amidation Processes: Employing high-throughput amidation techniques to introduce the carboxamide group efficiently.

    Chiral Catalysis: Using advanced chiral catalysts to achieve enantioselective synthesis on a large scale.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-N,N-Diethyl-2-phenylcyclopropane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the carboxamide nitrogen, leading to the formation of different amide derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various amide derivatives.

Scientific Research Applications

(1R,2S)-N,N-Diethyl-2-phenylcyclopropane-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,2S)-N,N-Diethyl-2-phenylcyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropane ring and carboxamide group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-N,N-Diethyl-2-phenylcyclopropane-1-carboxamide: Unique due to its specific chiral configuration and structural features.

    (1S,2R)-N,N-Diethyl-2-phenylcyclopropane-1-carboxamide: A diastereomer with different stereochemistry and potentially different biological activity.

    N,N-Diethyl-2-phenylcyclopropane-1-carboxamide: Lacks the chiral centers, leading to different chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its specific chiral configuration, which can result in distinct interactions with biological targets and unique chemical reactivity compared to its diastereomers and achiral analogs.

Properties

IUPAC Name

(1R,2S)-N,N-diethyl-2-phenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-3-15(4-2)14(16)13-10-12(13)11-8-6-5-7-9-11/h5-9,12-13H,3-4,10H2,1-2H3/t12-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDZCEDFSJFQCS-CHWSQXEVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CC1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)[C@@H]1C[C@@H]1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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